molecular formula C18H23ClN4O3 B10982367 1-[4-(4-Chlorophenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione

1-[4-(4-Chlorophenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione

Cat. No.: B10982367
M. Wt: 378.9 g/mol
InChI Key: DOONKCUGNLLAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Chlorophenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and an oxopiperazine moiety

Chemical Reactions Analysis

1-[4-(4-Chlorophenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Comparison with Similar Compounds

1-[4-(4-Chlorophenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its dual piperazine and oxopiperazine structure, which provides a versatile platform for chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C18H23ClN4O3

Molecular Weight

378.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-4-(3-oxopiperazin-1-yl)butane-1,4-dione

InChI

InChI=1S/C18H23ClN4O3/c19-14-1-3-15(4-2-14)21-9-11-22(12-10-21)17(25)5-6-18(26)23-8-7-20-16(24)13-23/h1-4H,5-13H2,(H,20,24)

InChI Key

DOONKCUGNLLAGO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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